molecular formula C10H22N2 B1277592 N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine CAS No. 99178-21-9

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B1277592
CAS No.: 99178-21-9
M. Wt: 170.3 g/mol
InChI Key: YIQANRYYROXQJY-UHFFFAOYSA-N
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Description

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C10H22N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of a cyclohexyl group attached to one of the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with N,N-dimethyl-ethane-1,2-diamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides or other electrophiles in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylcyclohexane-1,2-diamine
  • N,N-Dimethylethylenediamine
  • Cyclohexyldimethylamine

Uniqueness

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is unique due to the presence of both cyclohexyl and dimethyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.

Properties

IUPAC Name

N-cyclohexyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQANRYYROXQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424566
Record name N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99178-21-9
Record name N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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